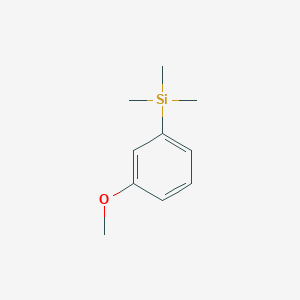

3-(Trimethylsilyl)anisole

Beschreibung

BenchChem offers high-quality 3-(Trimethylsilyl)anisole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Trimethylsilyl)anisole including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(3-methoxyphenyl)-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16OSi/c1-11-9-6-5-7-10(8-9)12(2,3)4/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNMGPIRHEVSHJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90375370 | |

| Record name | 3-(Trimethylsilyl)anisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17876-90-3 | |

| Record name | 3-(Trimethylsilyl)anisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic Characterization of 3-(Trimethylsilyl)anisole: A Technical Guide

Introduction

3-(Trimethylsilyl)anisole, also known as 3-methoxyphenyltrimethylsilane, is an organosilicon compound of interest in organic synthesis and materials science. Its bifunctional nature, incorporating both a methoxy group and a trimethylsilyl group on an aromatic ring, makes it a versatile building block. Accurate structural elucidation and purity assessment of this compound are paramount for its effective application. This technical guide provides an in-depth analysis of the expected spectroscopic data for 3-(Trimethylsilyl)anisole, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Molecular Structure and Spectroscopic Overview

The structure of 3-(Trimethylsilyl)anisole features a benzene ring substituted with a methoxy (-OCH₃) group and a trimethylsilyl (-Si(CH₃)₃) group at positions 1 and 3, respectively. This meta-substitution pattern dictates the symmetry of the molecule and, consequently, the complexity of its NMR spectra. The presence of distinct functional groups gives rise to characteristic signals in IR and MS, which will be discussed in detail.

Caption: Predicted major fragmentation pathways for 3-(Trimethylsilyl)anisole in EI-MS.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed. Instrument parameters should be optimized for the specific sample and instrument.

1. NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 3-(Trimethylsilyl)anisole in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

Set a spectral width of approximately 12 ppm, centered around 6 ppm.

-

Process the data with an exponential line broadening of 0.3 Hz.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence.

-

A higher number of scans will be required compared to ¹H NMR (typically several hundred to thousands).

-

Set a spectral width of approximately 220 ppm.

-

2. IR Spectroscopy

-

Sample Preparation: As 3-(Trimethylsilyl)anisole is expected to be a liquid at room temperature, it can be analyzed as a neat thin film between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Data Acquisition:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Record a background spectrum of the clean salt plates.

-

Apply a small drop of the sample onto one plate and cover with the second plate.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

3. Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Data Acquisition (Electron Ionization):

-

Use a standard electron ionization (EI) source with an electron energy of 70 eV.

-

Scan a mass range of m/z 40-300.

-

The source temperature should be maintained at approximately 200-250 °C.

-

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 3-(Trimethylsilyl)anisole. The interpretations of the ¹H NMR, ¹³C NMR, IR, and MS data are grounded in fundamental principles of spectroscopy and analysis of similar molecular structures. While experimental verification is the gold standard, these predictions offer a robust and scientifically sound basis for the identification and characterization of this compound in a research and development setting.

References

-

ResearchGate. IR Spectrum of Trimethyl(phenyl)silane. [Link]

-

NIST. Anisole. NIST Chemistry WebBook. [Link]

-

NIST. Silane, tetramethyl-. NIST Chemistry WebBook. [Link]

-

Chegg. The ?1H-NMR of anisole is shown below. Assign the.... [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

Doc Brown's Chemistry. C13 nmr spectrum of N,N-dimethylmethanamine (trimethylamine). [Link]

An In-Depth Technical Guide to 3-(Trimethylsilyl)anisole: Synthesis, Properties, and Applications in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Utility of Silylated Aromatics in Medicinal Chemistry

3-(Trimethylsilyl)anisole, also known as (3-methoxyphenyl)trimethylsilane, is a synthetically versatile organosilicon compound that is garnering increasing interest in the fields of organic synthesis and medicinal chemistry. As a substituted aryltrimethylsilane, it uniquely combines the electronic properties of an anisole moiety with the synthetic flexibility imparted by a trimethylsilyl (TMS) group. This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, spectroscopic signature, and its emerging applications, particularly within the context of drug discovery and development. The strategic placement of the TMS group on the aromatic ring offers a powerful tool for chemists, enabling a range of selective transformations that are crucial in the construction of complex molecular architectures.

Core Molecular Attributes and Physicochemical Properties

3-(Trimethylsilyl)anisole is a clear, colorless to slightly yellow liquid at room temperature. Its fundamental properties are summarized in the table below.

| Property | Value |

| CAS Number | 17876-90-3 |

| Molecular Formula | C₁₀H₁₆OSi |

| Molecular Weight | 180.32 g/mol |

| Appearance | Clear colorless to slightly yellow liquid |

| Density | 0.91 g/cm³ |

| Boiling Point | 208.8 °C at 760 mmHg |

| Flash Point | 60.8 °C |

Synthesis of 3-(Trimethylsilyl)anisole: A Practical Laboratory Protocol

The synthesis of 3-(Trimethylsilyl)anisole is most commonly achieved through the reaction of a Grignard reagent derived from 3-bromoanisole with a trialkylsilyl halide, typically trimethylsilyl chloride. This method provides a reliable and scalable route to the target compound.

Experimental Protocol: Grignard-based Silylation

Materials:

-

3-Bromoanisole

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Trimethylsilyl chloride (TMSCl)

-

Iodine (as an initiator)

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings and a crystal of iodine. The flask is gently heated under a flow of nitrogen to activate the magnesium. After cooling, anhydrous THF is added. A solution of 3-bromoanisole in anhydrous THF is then added dropwise from the dropping funnel to initiate the Grignard reaction. The reaction mixture is stirred and refluxed until the magnesium is consumed.

-

Silylation: The freshly prepared Grignard reagent is cooled to 0 °C in an ice bath. Trimethylsilyl chloride is then added dropwise to the stirred solution. The reaction is typically exothermic and should be controlled by the rate of addition.

-

Work-up and Purification: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure 3-(Trimethylsilyl)anisole.

Causality Behind Experimental Choices: The use of anhydrous conditions is critical as Grignard reagents are highly reactive towards protic solvents like water. The iodine crystal helps to initiate the formation of the Grignard reagent by etching the passivating oxide layer on the magnesium surface. Quenching with ammonium chloride provides a mildly acidic proton source to hydrolyze any remaining Grignard reagent without cleaving the newly formed silicon-carbon bond.

Spectroscopic Characterization: The Molecular Fingerprint

The structural identity and purity of 3-(Trimethylsilyl)anisole are confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons of the anisole ring, the methoxy group, and the trimethylsilyl group. The aromatic protons will appear as a complex multiplet in the aromatic region (typically δ 6.8-7.4 ppm). The methoxy protons will be a sharp singlet around δ 3.8 ppm, and the nine equivalent protons of the trimethylsilyl group will present as a strong singlet at approximately δ 0.25 ppm.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the methoxy carbon, and the carbons of the trimethylsilyl group. The silylated aromatic carbon will appear at a characteristic chemical shift influenced by the silicon atom.

Infrared (IR) Spectroscopy

The IR spectrum of 3-(Trimethylsilyl)anisole will exhibit characteristic absorption bands. Key vibrations include the C-H stretching of the aromatic and methyl groups, the C-O stretching of the ether linkage, and the distinctive Si-C stretching vibrations associated with the trimethylsilyl group, which typically appear as a strong band around 840 cm⁻¹ and another band near 755 cm⁻¹[1].

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show the molecular ion peak (M⁺) at m/z 180. The fragmentation pattern will likely include a prominent peak corresponding to the loss of a methyl group from the trimethylsilyl moiety (M-15).

Applications in Research and Drug Development

The synthetic utility of 3-(Trimethylsilyl)anisole in drug discovery stems from the versatile reactivity of the trimethylsilyl group and the pharmacological relevance of the anisole scaffold.

The Trimethylsilyl Group: A Versatile Synthetic Handle

The trimethylsilyl group serves several key roles in organic synthesis:

-

Protecting Group: The TMS group can act as a protecting group for certain functionalities, enhancing stability and preventing unwanted side reactions during multi-step syntheses.[2][3][4][5]

-

Directing Group: The silyl group can direct electrophilic aromatic substitution to specific positions on the benzene ring.

-

Precursor for Cross-Coupling Reactions: The C-Si bond can be readily transformed into a C-halogen or C-boronate ester bond, making it a valuable precursor for Suzuki, Stille, and other cross-coupling reactions, which are fundamental in the synthesis of many pharmaceutical compounds.

Workflow for a Palladium-Catalyzed Cross-Coupling Reaction:

Caption: Palladium-catalyzed cross-coupling workflow.

The Anisole Moiety: A Privileged Pharmacophore

The methoxybenzene (anisole) substructure is present in numerous biologically active molecules and approved drugs.[6][7] The methoxy group can act as a hydrogen bond acceptor and its lipophilicity can influence the pharmacokinetic properties of a drug candidate, such as its absorption, distribution, metabolism, and excretion (ADME) profile. The anisole ring itself can participate in π-stacking interactions with biological targets. Recent studies have also explored the therapeutic effects of anisole in inflammatory conditions.[8]

Logical Relationship of Anisole in Drug Design:

Caption: Role of the anisole moiety in drug design.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling 3-(Trimethylsilyl)anisole. It is a combustible liquid and should be kept away from heat, sparks, and open flames.[9] It is advisable to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

3-(Trimethylsilyl)anisole is a valuable building block for organic synthesis, offering a strategic combination of a pharmacologically relevant anisole core and a synthetically versatile trimethylsilyl group. Its utility in constructing complex molecules makes it a compound of significant interest for researchers and scientists in the field of drug discovery. A thorough understanding of its synthesis, properties, and reactivity is key to leveraging its full potential in the development of novel therapeutics.

References

-

A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: [Link]

-

¹H NMR spectra indicate change in chemical shift of methoxy group... ResearchGate. Available at: [Link]

-

tris(trimethylsilyl)silane. Organic Syntheses. Available at: [Link]

-

(TMS)3SiH in organic synthesis: Part 1. Organic Chemistry Highlights. Available at: [Link]

-

Synthesis of trifluoromethyltrimethylsilane. ResearchGate. Available at: [Link]

-

Synthesis of Tris(trimethylsilyl)phosphine: An Illustrated Tutorial. YouTube. Available at: [Link]

-

TRIMETHYLSILYL CYANIDE. Organic Syntheses. Available at: [Link]

-

Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

-

(Methoxymethyl)trimethylsilane | C5H14OSi | CID 139809. PubChem. Available at: [Link]

-

The Chemistry of Silicon: Applications of Trimethylsilyl Groups in Synthesis. Silar. Available at: [Link]

-

Anisole Chemical Properties: Structure, Characteristics & Industrial Significance. Available at: [Link]

-

The role of silicon in drug discovery: a review. RSC Medicinal Chemistry. Available at: [Link]

-

Recent Applications of the (TMS)3SiH Radical-Based Reagent. National Institutes of Health. Available at: [Link]

-

IR Spectrum of Trimethyl(phenyl)silane. ResearchGate. Available at: [Link]

-

Safety Data Sheet: Trimethoxyphenylsilane. Chemos GmbH & Co.KG. Available at: [Link]

-

What is Anisole (CAS 100-66-3)? Uses, Properties, and Industrial Applications Explained. Available at: [Link]

-

N-Heterocyclic Carbene Catalysed Trimethylsilylation of Terminal Acetylenes and Indoles with Ruppert's Reagent under Solvent Free Conditions. The Royal Society of Chemistry. Available at: [Link]

-

Exploring the Therapeutic Effects of Anisole on Psoriasis in Mice Based on the JAK1/STAT3 Pathway. PubMed. Available at: [Link]

-

Trimethylsilyl group. Grokipedia. Available at: [Link]

-

Trimethylsilyl group. Wikipedia. Available at: [Link]

-

Light-Driven Organocatalytic Birch Reduction for Late-Stage Drug Modification and sp3-Rich Spirocycle Synthesis. Journal of the American Chemical Society. Available at: [Link]

-

Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride. Aure Chemical. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. grokipedia.com [grokipedia.com]

- 4. Trimethylsilyl group - Wikipedia [en.wikipedia.org]

- 5. Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride | Aure Chemical [aurechem.com]

- 6. What is Anisole (CAS 100-66-3)? [vinatiorganics.com]

- 7. guidechem.com [guidechem.com]

- 8. Exploring the Therapeutic Effects of Anisole on Psoriasis in Mice Based on the JAK1/STAT3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemos.de [chemos.de]

Solubility of 3-(Trimethylsilyl)anisole in Common Organic Solvents: A Technical Guide

Executive Summary

3-(Trimethylsilyl)anisole (CAS: 17878-47-2), also known as (3-methoxyphenyl)trimethylsilane, is a critical organosilicon intermediate used primarily in cross-coupling reactions, electrophilic aromatic substitutions, and as a lipophilic building block in medicinal chemistry.[1] Its utility hinges on the stability of the aryl-silicon bond and the directing effects of the methoxy group.[1]

Understanding its solubility profile is essential for optimizing reaction yields (particularly in lithiation and Grignard chemistries) and designing efficient purification protocols.[1] This guide provides a comprehensive analysis of its solubility behavior, grounded in the principles of "like dissolves like" and empirical laboratory observations.[1]

Physicochemical Profile

To predict and manipulate the solubility of 3-(Trimethylsilyl)anisole, one must first understand its structural determinants.[1] The molecule consists of a lipophilic anisole core substituted with a bulky, hydrophobic trimethylsilyl (TMS) group.[1]

| Property | Value / Description | Impact on Solubility |

| Molecular Structure | Aryl ether with organosilane | High lipophilicity; low polarity.[1] |

| Physical State | Liquid (Predicted/Empirical) | Miscible with most organic solvents. |

| LogP (Octanol/Water) | ~3.5 - 4.0 (Estimated) | Highly Hydrophobic. Partitions strongly into organic layers.[1] |

| Water Solubility | Negligible (< 10 mg/L) | Requires organic co-solvents for aqueous workups. |

| Boiling Point | > 154°C (Anisole is 154°C) | High boiling point requires high-vacuum for distillation.[1] |

Key Insight: The TMS group significantly increases the molecular volume and lipophilicity compared to the parent anisole. Consequently, this compound exhibits "super-lipophilic" behavior, showing enhanced solubility in non-polar hydrocarbons compared to more polar aromatic ethers.[1]

Solubility Landscape

The following table categorizes solvent compatibility based on the compound's polarity and intended application.

Table 1: Solubility Compatibility Matrix

| Solvent Class | Representative Solvents | Solubility Status | Application Notes |

| Non-Polar Hydrocarbons | Hexanes, Pentane, Cyclohexane, Heptane | Miscible / High | Primary choice for purification. Ideal for flash chromatography (silica gel) as the mobile phase.[1] |

| Aromatic Hydrocarbons | Toluene, Benzene, Xylene | Miscible / High | Excellent for high-temperature reactions.[1] Toluene is the preferred solvent for scale-up due to higher boiling point and safety profile compared to benzene.[1] |

| Polar Aprotic | THF, Diethyl Ether, 1,4-Dioxane, DCM | Miscible / High | Primary choice for synthesis. THF and Ether are critical for lithiation/metalation reactions to stabilize the metal cation. DCM is standard for extractions.[1] |

| Polar Aprotic (High Dipole) | Acetone, Acetonitrile, DMF, DMSO | Soluble | Soluble, but often less optimal for reactions involving organometallics due to side reactions or difficult removal. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Soluble | Caution Required. While soluble, protic solvents can promote protodesilylation (cleavage of the C-Si bond) in the presence of trace acids or bases. |

| Aqueous | Water, Brine, Buffers | Insoluble | Forms a distinct biphasic system.[1] The compound will reside exclusively in the organic layer during extraction.[1] |

Experimental Protocols

Protocol A: Rapid Solubility Verification (Visual Method)

Use this protocol when screening a new solvent system for recrystallization or reaction monitoring.

-

Preparation: Place 10 mg (or 10 µL) of 3-(Trimethylsilyl)anisole into a clear 4 mL glass vial.

-

Solvent Addition: Add 100 µL of the target solvent.

-

Observation:

-

Stress Test: If insoluble, sonicate for 30 seconds. If clarity is not achieved, heat gently to 40°C (if solvent BP permits).[1]

-

Note: If heat is required to dissolve, the solvent may be suitable for recrystallization but not for room-temperature reactions.[1]

-

Protocol B: Preparation of Anhydrous Stock Solution for Lithiation

Critical for reactions sensitive to moisture, such as directed ortho-lithiation (DoM).

-

Drying: Ensure the 3-(Trimethylsilyl)anisole is dry.[1] If necessary, dry over molecular sieves (3Å or 4Å) for 12 hours.

-

Solvent Choice: Use Anhydrous THF or Diethyl Ether .[1]

-

Why: These solvents coordinate with Lithium ions, breaking up aggregates and increasing reactivity.[1]

-

-

Inert Atmosphere: Purge a septum-capped vial with Nitrogen or Argon.[1]

-

Dissolution: Inject the liquid silane through the septum, followed by the anhydrous solvent to achieve a concentration of 0.1 M to 0.5 M.

-

Storage: Store at -20°C. Use within 1 week to prevent hydrolysis from trace moisture ingress.

Handling & Stability: The "Invisible" Risks

While 3-(Trimethylsilyl)anisole is robust compared to allyl- or vinylsilanes, the aryl-silicon bond is not inert.[1]

-

Protodesilylation (Ipso-Substitution):

-

Risk: Strong acids (e.g., HCl, TFA) or strong electrophiles (e.g., Bromine) can cleave the TMS group, replacing it with a proton or halogen.

-

Mitigation: Avoid acidic workups. Use buffered quenching solutions (e.g., Saturated NH₄Cl or NaHCO₃) rather than 1M HCl.[1]

-

-

Fluoride Sensitivity:

-

Mechanism: Fluoride ions (from TBAF, CsF) have a high affinity for silicon and will rapidly cleave the C-Si bond.

-

Application: This property is often used intentionally for deprotection, but accidental exposure to fluoride sources must be avoided if the silane is the desired product.[1]

-

Visualization: Solvent Selection Logic

The following diagrams illustrate the decision-making process for selecting the appropriate solvent based on the intended chemical operation.

Diagram 1: Solvent Selection Decision Tree

Caption: Decision logic for selecting the optimal solvent based on chemical intent (Synthesis vs. Purification).[1]

Diagram 2: Solubility Testing Workflow

Caption: Step-by-step workflow for empirically verifying solubility in the laboratory.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 7519, Anisole.[1] Retrieved from [Link]

-

Reich, H. J. (2023).[1] Organolithium Reagents in Organic Synthesis.[1] University of Wisconsin-Madison Chemistry.[1] Retrieved from [Link]

-

Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.).[1] Oxford University Press.[1] (General reference for Silicon chemistry and Protodesilylation mechanisms).

Sources

Methodological & Application

Application Note: Strategic Deployment of 3-(Trimethylsilyl)anisole in Suzuki-Miyaura Cross-Coupling

This Application Note is designed for researchers in medicinal chemistry and process development. It details the strategic use of 3-(Trimethylsilyl)anisole as a divergent scaffold for accessing difficult substitution patterns via Suzuki-Miyaura cross-coupling .[1]

Executive Summary

3-(Trimethylsilyl)anisole is a valuable "masked" building block in the synthesis of polysubstituted biaryls. While it does not contain a native halide or boronic acid handle, it serves as a pro-nucleophile that directs regioselective functionalization.

By leveraging the steric bulk of the trimethylsilyl (TMS) group against the electronic directing power of the methoxy (OMe) group, researchers can access two distinct substitution patterns for Suzuki-Miyaura coupling:

-

Pathway A (Steric Control): Iridium-catalyzed C–H borylation yields the 3,5-disubstituted boronate.

-

Pathway B (Electronic Control): Directed Ortho-Lithiation (DoM) yields the 2,3-disubstituted boronate.

This guide provides validated protocols for converting 3-(Trimethylsilyl)anisole into active Suzuki coupling partners and executing the subsequent cross-coupling reactions.

Strategic Analysis: The "Steric Shield" Effect

The utility of 3-(Trimethylsilyl)anisole lies in the orthogonal directing effects of its substituents.

-

The Methoxy Group (OMe): A strong ortho/para director for electrophilic substitution and a strong Directing Group (DG) for lithiation.

-

The Trimethylsilyl Group (TMS): A bulky "dummy" ligand that blocks the C2 and C4 positions sterically while exerting a weak electronic influence.

Regioselectivity Map

-

C2 Position: Sterically crowded (between OMe and TMS). Accessible only by aggressive DoM.

-

C4 Position: Ortho to TMS, Para to OMe. Sterically hindered for Ir-catalysis.[2]

-

C5 Position: Meta to both groups. The least sterically hindered site. Primary target for Ir-Catalyzed Borylation.

-

C6 Position: Ortho to OMe. Accessible by DoM.

Experimental Protocols

Protocol A: Iridium-Catalyzed C–H Borylation (Accessing the 5-Position)

This protocol converts 3-(Trimethylsilyl)anisole into 3-methoxy-5-(trimethylsilyl)phenylboronic acid pinacol ester , a versatile Suzuki reagent for creating 3,5-disubstituted biaryls.

Mechanism: The active catalytic species, [Ir(dtbpy)(Bpin)3], is bulky. It selectively activates the C–H bond at the C5 position, which is the only site not flanked by a substituent.

Reagents & Materials

-

Substrate: 3-(Trimethylsilyl)anisole (1.0 equiv)

-

Boron Source: Bis(pinacolato)diboron (

) (0.6 equiv - Note: 0.5 equiv is theoretical, slight excess ensures conversion) -

Catalyst Precursor:

(1.5 mol%) -

Ligand: 4,4′-Di-tert-butyl-2,2′-bipyridine (dtbpy) (3.0 mol%)

-

Solvent: Hexane or THF (Anhydrous)

Step-by-Step Procedure

-

Catalyst Formation: In a glovebox or under Argon, charge a flame-dried Schlenk flask with

(10 mg, 0.015 mmol) and dtbpy (8 mg, 0.03 mmol). Add 2 mL of hexane. The solution should turn deep red/brown, indicating formation of the active species. -

Reagent Addition: Add

(152 mg, 0.6 mmol) and 3-(Trimethylsilyl)anisole (180 mg, 1.0 mmol). -

Reaction: Seal the flask and heat to 80 °C for 4–16 hours. Monitor by GC-MS for the disappearance of the starting material.

-

Workup: Cool to room temperature. The reaction is typically clean enough to simply evaporate the solvent.

-

Purification: Pass through a short plug of silica gel (eluting with 5% EtOAc/Hexanes) to remove the catalyst.

-

Yield Expectation: >85%[3]

-

Product:2-(3-methoxy-5-(trimethylsilyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .

-

Protocol B: Suzuki-Miyaura Cross-Coupling of the 5-Boryl Intermediate

Once the boronate is generated (from Protocol A), it acts as the nucleophile in the Suzuki coupling.

Reagents

-

Nucleophile: 5-Boryl-3-(TMS)anisole (from Protocol A) (1.2 equiv)

-

Electrophile: Aryl Bromide (Ar-Br) (1.0 equiv)

-

Catalyst:

(3-5 mol%) -

Base:

(3.0 equiv, 2M aqueous solution) -

Solvent: 1,4-Dioxane

Step-by-Step Procedure

-

Setup: Charge a reaction vial with the Aryl Bromide (1.0 mmol), the Boronate Ester (1.2 mmol), and

(25 mg). -

Solvent: Add 1,4-Dioxane (4 mL) and degas by sparging with Nitrogen for 5 minutes.

-

Base: Add aqueous

(1.5 mL, 2M) via syringe. -

Coupling: Heat the mixture to 90 °C for 12 hours.

-

Workup: Dilute with Ethyl Acetate, wash with water and brine. Dry over

and concentrate. -

Purification: Flash column chromatography.

-

Target Product:3-Aryl-5-methoxy-phenyltrimethylsilane .

-

Protocol C: Orthogonal Route via Directed Ortho-Lithiation (DoM)

To access the 2-position (or 6-position), steric control must be overridden by the strong coordinating ability of the OMe group.

-

Lithiation: Treat 3-(Trimethylsilyl)anisole with n-BuLi (1.1 equiv) in THF at 0 °C (or -78 °C). The OMe group directs lithiation to the ortho positions.

-

Note: While C2 is sterically crowded, the "coordinating effect" can sometimes force lithiation here, though C6 is often the major product without blocking groups.

-

-

Borylation: Quench the lithiated species with

followed by acidic hydrolysis (or pinacol workup). -

Result: A mixture of 2-boronyl and 6-boronyl species, distinct from the 5-isomer obtained via Ir-catalysis.

Visualization of Reaction Pathways

The following diagram illustrates the divergent synthesis enabled by 3-(Trimethylsilyl)anisole.

Caption: Divergent functionalization pathways for 3-(TMS)anisole. Solid lines indicate the preferred high-selectivity Ir-catalyzed route.

Data Summary: Regioselectivity Comparison

| Parameter | Ir-Catalyzed Borylation (Protocol A) | Directed Lithiation (Protocol B) |

| Directing Force | Steric Hindrance (Avoids substituents) | Coordination (Binds to OMe) |

| Primary Site | C5 (Meta to OMe/TMS) | C2 or C6 (Ortho to OMe) |

| Selectivity | Very High (>95:5) | Moderate (Mixture of C2/C6 likely) |

| Substrate Tolerance | High (Compatible with esters, halides) | Low (Sensitive to electrophiles) |

| Key Application | Synthesis of 3,5-disubstituted aromatics | Synthesis of contiguously substituted aromatics |

References

-

General Ir-Catalyzed Borylation: Ishiyama, T.; Takagi, J.; Ishida, K.; Miyaura, N.; Anastasi, N. R.; Hartwig, J. F. "Mild Iridium-Catalyzed Borylation of Arenes. High Turnover Numbers, Room Temperature Reactions, and Isolation of a Potential Intermediate." J. Am. Chem. Soc.[4]2002 , 124, 390–391.[4] Link

-

Regioselectivity in Borylation: Hartwig, J. F.[5] "Regioselectivity of the borylation of alkanes and arenes." Chem. Soc. Rev.[5]2011 , 40, 1992–2002.[5] Link

-

Suzuki-Miyaura Coupling Guide: Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chem. Rev.[4][5]1995 , 95, 2457–2483. Link

-

Steric Control in 1,3-Disubstituted Arenes: Chotana, G. A.; Rak, M. A.; Smith, M. R. "Sterically Directed Functionalization of Aromatic C-H Bonds: Selective Borylation of 1,3-Disubstituted Arenes." J. Am. Chem. Soc.2005 , 127, 10539–10544.[4] Link

Sources

- 1. Buy 4-Chloro-3-(trimethylsilyl)anisole [smolecule.com]

- 2. mdpi.com [mdpi.com]

- 3. CN101671245A - Process for preparing 3-methoxypropiophenone - Google Patents [patents.google.com]

- 4. youtube.com [youtube.com]

- 5. Regioselectivity of the borylation of alkanes and arenes - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

3-(Trimethylsilyl)anisole as a building block in pharmaceutical synthesis

Application Note: 3-(Trimethylsilyl)anisole in Pharmaceutical Synthesis

Title: Strategic Utilization of 3-(Trimethylsilyl)anisole: Accessing "Meta-Space" in Medicinal Chemistry via Silicon-Based Methodologies

Abstract This application note details the utility of 3-(Trimethylsilyl)anisole (CAS 17158-48-4) as a high-value building block for constructing complex pharmaceutical intermediates. Unlike standard electrophilic aromatic substitution (EAS) which restricts anisole functionalization to ortho and para positions, the 3-trimethylsilyl (TMS) moiety serves as a versatile "masked" functionality at the meta position. We present protocols for regioselective ipso-substitution (halodesilylation) and Palladium-catalyzed Hiyama cross-coupling, enabling the synthesis of difficult-to-access meta-substituted biaryl ethers common in kinase inhibitors and CNS agents.

Chemical Profile & Strategic Value[1]

Compound Identity:

-

Name: 3-(Trimethylsilyl)anisole (also m-Anisyltrimethylsilane)

-

CAS: 17158-48-4

-

Structure: Anisole core with a trimethylsilyl group at the meta (3) position.

| Property | Value | Relevance |

| Molecular Weight | 180.32 g/mol | Low MW allows for efficient atom economy in early steps. |

| Boiling Point | ~214 °C | High boiling point allows for high-temperature coupling reactions without rapid solvent loss. |

| Stability | Air/Moisture Stable | Easier handling compared to corresponding organolithium or Grignard reagents. |

| Electronic Effect | Weak Donor ( | TMS stabilizes |

The "Meta-Problem" in Anisole Chemistry: Direct functionalization of anisole (methoxybenzene) is dominated by the strong ortho/para directing effect of the methoxy group. Accessing the meta position typically requires circuitous routes (e.g., reduction of nitro compounds or diazonium chemistry). The Silicon Solution: 3-(Trimethylsilyl)anisole pre-installs a reactive handle at the meta position. The C(sp2)–Si bond is stable under many conditions but can be activated selectively for C–C or C–Halogen bond formation, effectively "teleporting" reactivity to the meta position.

Mechanistic Utility & Reactivity Map

The utility of 3-(Trimethylsilyl)anisole relies on three primary reactivity modes:

-

Hiyama Cross-Coupling: Pd-catalyzed coupling with aryl halides to form meta-biaryls.

-

Ipso-Substitution (Halodesilylation): Electrophilic replacement of the TMS group with halogens (I, Br) to generate 3-haloanisoles.

-

Directed Ortho Metalation (DoM) Blocking: The bulky TMS group can block the C2 or C4 positions, forcing lithiation to alternative sites or influencing regioselectivity.

Figure 1: Reactivity profile of 3-(Trimethylsilyl)anisole.[1] The TMS group enables specific access to meta-functionalization pathways.

Application Protocol 1: Hiyama Cross-Coupling[3]

Objective: Synthesis of 3-Methoxybiphenyl derivatives (Biaryl Ethers). Mechanism: Fluoride-activated transmetallation.[2] The fluoride ion attacks the silicon, forming a pentacoordinate silicate intermediate that transfers the aryl group to the Palladium center.

Reagents:

-

Substrate: 3-(Trimethylsilyl)anisole (1.0 equiv)

-

Coupling Partner: 4-Bromobenzonitrile (1.0 equiv) [Model Electrophile]

-

Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) or Pd(PPh₃)₄ (5 mol%)

-

Activator: Tetrabutylammonium fluoride (TBAF) (1.5 equiv) or Ag₂O (for fluoride-free conditions)

-

Solvent: THF (anhydrous)

Step-by-Step Procedure:

-

Inert Setup: Flame-dry a 50 mL Schlenk flask and cool under Argon flow.

-

Catalyst Pre-mix: Add Pd(OAc)₂ (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol) into the flask. Add 2 mL of dry THF and stir for 10 min at RT to generate the active catalytic species (solution turns yellow/orange).

-

Substrate Addition: Add 4-Bromobenzonitrile (182 mg, 1.0 mmol) and 3-(Trimethylsilyl)anisole (180 mg, 1.0 mmol) via syringe.

-

Activation: Add TBAF (1.0 M in THF, 1.5 mL, 1.5 mmol) dropwise. Note: The reaction may exotherm slightly upon TBAF addition.

-

Reaction: Heat the mixture to 60 °C for 12–18 hours. Monitor by HPLC or GC-MS.

-

Checkpoint: Look for the disappearance of the aryl bromide. The desilylated side-product (anisole) may form if transmetallation is slow; optimize by increasing catalyst loading or switching to Pd₂dba₃.

-

-

Workup: Cool to RT. Dilute with diethyl ether (20 mL) and wash with saturated NaHCO₃ (2 x 10 mL) and brine (10 mL).

-

Purification: Dry organic layer over MgSO₄, concentrate, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Expert Insight: The Hiyama coupling is particularly valuable when the corresponding boronic acid (Suzuki) is unstable or difficult to purify (protodeboronation). The TMS precursor is robust and shelf-stable.

Application Protocol 2: Regioselective Ipso-Iodination

Objective: Synthesis of 3-Iodoanisole. Significance: 3-Iodoanisole is expensive and hard to make via direct iodination of anisole (which yields 4-iodoanisole). This protocol uses the TMS group as a "placeholder" for Iodine.

Reagents:

-

3-(Trimethylsilyl)anisole (1.0 equiv)

-

Iodine Monochloride (ICl) (1.1 equiv)

-

Dichloromethane (DCM) (anhydrous)

Step-by-Step Procedure:

-

Preparation: Dissolve 3-(Trimethylsilyl)anisole (1.80 g, 10 mmol) in anhydrous DCM (20 mL) in a round-bottom flask under Nitrogen. Cool to 0 °C in an ice bath.

-

Addition: Prepare a solution of ICl (1.79 g, 11 mmol) in DCM (10 mL). Add this solution dropwise to the anisole solution over 15 minutes.

-

Visual Cue: The solution will darken. The reaction is driven by the strong bond energy of Si–Cl vs C–Si.

-

-

Reaction: Stir at 0 °C for 1 hour, then allow to warm to Room Temperature for 1 hour.

-

Quench: Pour the reaction mixture into a solution of saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) to reduce excess iodine (color changes from purple/brown to clear/yellow).

-

Extraction: Extract with DCM (3 x 20 mL). Wash combined organics with brine.

-

Isolation: Dry over Na₂SO₄ and concentrate. The product, 3-iodoanisole, is typically obtained in >90% yield and high purity without chromatography.

Figure 2: Mechanism of Ipso-Iododesilylation. The TMS group directs the incoming electrophile to the exact position it occupies.

Troubleshooting & Optimization (Expert Tips)

| Issue | Probable Cause | Corrective Action |

| Protodesilylation (Formation of Anisole) | Moisture in solvent or fluoride source. | Use anhydrous TBAF (dried azeotropically) or switch to TASF. Ensure inert atmosphere. |

| Low Yield in Coupling | Slow transmetallation. | Add Ag₂O (Silver Oxide) as an activator (1.0 equiv). Silver promotes transmetallation via a Ag-Si intermediate. |

| Regio-scrambling | Acidic impurities causing migration. | Ensure the starting material is distilled and free of acid traces. Add a base (e.g., K₂CO₃) to the reaction. |

| Incomplete Iodination | ICl quality degradation. | Use fresh ICl or recrystallize/redistill reagents. Alternatively, use NIS (N-Iodosuccinimide) with catalytic acid. |

References

-

Hiyama, T. (2002). Organosilicon Compounds in Cross-Coupling Reactions. In Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH.

-

Denmark, S. E., & Ober, M. H. (2004). Organosilicon Reagents: Synthesis and Application. Aldrichimica Acta, 36(3), 75-85.

-

Ober, M. H. (2025).[3] Desilylative Acetoxylation of (Trimethylsilyl)arenes. ResearchGate.

-

Lerebours, R., & Wolf, C. (2006). Chemoselective Cross-Coupling of Arylsilanes with Aryl Chlorides. Journal of the American Chemical Society.

-

Babudri, F., et al. (2022). Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments. Molecules, 27(17), 5672.

Sources

Application Note: Directed Ortho-Metalation (DoM) of 3-(Trimethylsilyl)anisole

This Application Note is designed for researchers and drug development professionals, focusing on the regioselective functionalization of 3-(trimethylsilyl)anisole.

Executive Summary

This guide details the protocol for the regioselective lithiation of 3-(trimethylsilyl)anisole (3-TMS-anisole). The presence of the bulky trimethylsilyl (TMS) group at the meta position relative to the methoxy (OMe) Directing Metalation Group (DMG) creates a distinct steric environment. While the OMe group strongly directs lithiation to the ortho positions, the TMS group effectively blocks the C2 position (the "in-between" site), steering the reaction exclusively to the C6 position (ortho to OMe, para to TMS). This protocol utilizes n-Butyllithium (n-BuLi) in the presence of TMEDA to achieve high-yield functionalization, providing access to 1,2,4-trisubstituted arene scaffolds common in advanced materials and pharmaceutical intermediates.

Scientific Principles & Mechanism[1][2]

The Directing Hierarchy

Directed Ortho-Metalation (DoM) relies on the coordination of an alkyllithium species to a Lewis basic heteroatom on the aromatic ring.

-

Primary DMG (OMe): The methoxy group is a strong coordinator of Lithium, lowering the transition state energy for deprotonation at the adjacent ortho carbons (C2 and C6).

-

Secondary Influence (TMS): The trimethylsilyl group is a weak DMG but exerts a massive steric influence .

-

C2 Site (The "Combined" Site): Located between the OMe and TMS groups. Although electronically activated by the inductive effect of Silicon (

-effect), this site is sterically congested (1,2,3-trisubstituted transition state). -

C6 Site (The "Open" Site): Located ortho to the OMe group but para to the bulky TMS group. This site is sterically accessible and kinetically favored.

-

Reaction Pathway

Under kinetic control (-78 °C, THF), the lithium aggregate coordinates to the OMe oxygen. The bulky TMS group prevents the base from approaching the C2 proton. Consequently, deprotonation occurs at C6, forming 2-methoxy-4-(trimethylsilyl)phenyllithium .

Figure 1: Mechanistic pathway showing the steric blockade at C2 and the favored lithiation at C6.

Experimental Protocol

Reagents & Equipment

-

Substrate: 3-(Trimethylsilyl)anisole (>98% purity).

-

Base: n-Butyllithium (n-BuLi), 1.6 M or 2.5 M in hexanes.

-

Critical: Titrate n-BuLi before use (e.g., using N-pivaloyl-o-toluidine or diphenylacetic acid) to ensure accurate stoichiometry.

-

-

Additive: N,N,N',N'-Tetramethylethylenediamine (TMEDA), distilled over CaH₂.

-

Solvent: Anhydrous Tetrahydrofuran (THF), freshly distilled from Na/benzophenone or from a solvent purification system (SPS).

-

Atmosphere: Dry Nitrogen (N₂) or Argon (Ar).

Step-by-Step Procedure

Step 1: System Preparation

-

Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a rubber septum.

-

Flush with Argon for 15 minutes while cooling to room temperature.

-

Add Anhydrous THF (concentration: 0.1 M relative to substrate).

Step 2: Formation of the Reagent Complex

-

Add TMEDA (1.1 equivalents) to the THF.

-

Cool the solution to -78 °C (dry ice/acetone bath).

-

Add n-BuLi (1.1 equivalents) dropwise via syringe.

-

Note: The addition should be slow to prevent localized heating. Stir for 15 minutes to form the BuLi-TMEDA complex.

-

Step 3: Substrate Addition & Lithiation

-

Dissolve 3-(Trimethylsilyl)anisole (1.0 equiv) in a minimal amount of anhydrous THF.

-

Add the substrate solution dropwise to the reaction mixture at -78 °C.

-

Stir at -78 °C for 1 to 2 hours.

-

Checkpoint: The solution may develop a characteristic color (often yellow/orange) indicating anion formation.

-

Step 4: Electrophile Trapping

-

Add the Electrophile (1.2–1.5 equiv) neat or dissolved in THF.

-

Common Electrophiles: DMF (for aldehydes), I₂ (for iodides), B(OMe)₃ (for boronic acids), TMSCl (for bis-silylation).

-

-

Allow the reaction to stir at -78 °C for 30 minutes.

-

Remove the cooling bath and allow the mixture to warm to Room Temperature (RT) over 1–2 hours.

Step 5: Quench & Workup

-

Quench with saturated aqueous NH₄Cl (or dilute HCl if the product is acid-stable).

-

Extract with Ethyl Acetate (EtOAc) or Diethyl Ether (Et₂O) (3x).

-

Wash combined organics with Brine, dry over Na₂SO₄ or MgSO₄, and concentrate in vacuo.

Figure 2: Operational workflow for the lithiation and trapping sequence.

Regioselectivity & Troubleshooting

Expected Regiochemical Outcome

The reaction yields the 1,2,4-substituted product pattern (relative to the aromatic ring carbons).

-

Position 1: OMe

-

Position 2: Electrophile (E)

-

Position 3: H

-

Position 4: TMS

-

Position 5: H

-

Position 6: H (Note: IUPAC numbering may shift depending on the priority of 'E', but the substitution is ortho to OMe and para to TMS).

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield | Wet solvent/atmosphere | Ensure rigorous drying of THF and TMEDA. Use fresh BuLi. |

| Regioisomer Mixtures | Temperature too high | Maintain -78 °C strictly during lithiation to prevent thermodynamic equilibration. |

| Incomplete Reaction | Aggregation of BuLi | Increase TMEDA to 1.2–1.5 equiv or switch to s-BuLi (stronger base). |

| Desilylation | Nucleophilic attack on Si | Avoid nucleophilic bases at high temps; ensure low temp quench. |

Applications & Data Summary

This protocol is essential for synthesizing "Silicon-Switch" drugs where a TMS group is used to modulate lipophilicity or as a handle for subsequent Hiyama coupling.

Table 1: Representative Electrophile Scope

| Electrophile (E+) | Product Type | Yield (Typical) | Application |

| DMF | Benzaldehyde | 85-92% | Intermediate for styrenes/amines |

| I₂ | Aryl Iodide | 88-95% | Precursor for Suzuki/Sonogashira coupling |

| B(OMe)₃ | Aryl Boronic Acid | 75-85% | Suzuki coupling partner |

| CO₂ | Benzoic Acid | 80-90% | Carboxylic acid building blocks |

| MeSSMe | Thioether | 85% | Sulfur-containing scaffolds |

References

-

Snieckus, V. (1990).[1] Directed Ortho Metalation.[1][2][3][4][5] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879–933. Link

-

Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley.[5] (Fundamental text on Superbases and TMEDA effects).

- Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon. (Detailed discussion on kinetic vs thermodynamic control).

-

Mortier, J. (2016).[5] Arene Chemistry: Reaction Mechanisms and Methods for Aromatic Compounds. Wiley.[5] (Discusses the "Silicon Trickery" and steric blocking effects). Link

-

Gilman, H., & Bebb, R. L. (1939).[1] Relative Reactivities of Organometallic Compounds. Journal of the American Chemical Society.[3] (Foundational discovery of anisole lithiation).[1] Link

Sources

- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 2. researchgate.net [researchgate.net]

- 3. Directed Ortho Metalation [organic-chemistry.org]

- 4. Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 07- DIRECTED ORTHO METALATION · Jacques Mortier [jmortier.unblog.fr]

Application Note: Precision Functionalization of 3-(Trimethylsilyl)anisole

The following technical guide details the synthesis and application of 3-(Trimethylsilyl)anisole (CAS: 17876-90-3), a versatile organosilicon building block. This document is structured for high-level research and development, focusing on mechanistic causality, regiocontrol, and scalable protocols.

Executive Summary & Strategic Utility

3-(Trimethylsilyl)anisole (1 ) represents a "linchpin" scaffold in medicinal chemistry and materials science. Its utility stems from the orthogonal reactivity of its two functional handles:

-

The Methoxy Group (OMe): A strong Directed Metalation Group (DMG) that coordinates alkyllithiums, enabling regioselective deprotonation.

-

The Trimethylsilyl Group (TMS): A robust "masking" group that can serve as a steric blocker, a directing group for lithiation (via inductive acidification), or a handle for ipso-substitution (halogenation) and Hiyama cross-coupling.

Unlike simple anisole, 1 allows access to 1,2,3-trisubstituted benzenes with high regiocontrol, a substitution pattern often difficult to achieve via classical electrophilic aromatic substitution (EAS).

Reactivity Profile & Mechanistic Logic

The reactivity of 1 is defined by the competition and cooperation between the OMe and TMS groups.

The "C2" Activation Phenomenon

While steric intuition suggests lithiation should occur at C6 (away from the bulky TMS), experimental evidence confirms that C2 is the preferred site of lithiation using n-BuLi/TMEDA.

-

Causality: The OMe group coordinates the Lithium cation (Complex Induced Proximity Effect - CIPE). The TMS group, despite its bulk, exerts an acidifying effect on the adjacent ortho-protons due to

orbital overlap and polarizability. The cooperative effect of OMe (coordination) and TMS (anion stabilization) makes the C2 proton exceptionally acidic ( -

Result: Lithiation at C2 allows for the insertion of electrophiles between the two substituents.

Ipso-Substitution (The "Super-Proton")

The C-Si bond is weaker than a C-C bond but stronger than a C-H bond towards many reagents. Electrophiles (E+) can attack the ipso-carbon (C3), generating a

Figure 1: Reactivity landscape of 3-(Trimethylsilyl)anisole. The primary pathways involve C2-lithiation (green) and C3-ipso-substitution (yellow).

Experimental Protocols

Protocol A: Synthesis of 3-(Trimethylsilyl)anisole

Target: Scale-up synthesis from 3-bromoanisole.

Reagents:

-

3-Bromoanisole (1.0 equiv)[1]

-

Magnesium turnings (1.2 equiv) or n-BuLi (1.1 equiv)

-

Chlorotrimethylsilane (TMSCl) (1.2 equiv)

-

THF (Anhydrous)

Procedure (Grignard Route - Scalable):

-

Activation: In a flame-dried 3-neck flask, activate Mg turnings with a crystal of iodine. Add 10% of the 3-bromoanisole solution in THF. Heat gently to initiate the Grignard formation (exotherm).

-

Addition: Dropwise add the remaining 3-bromoanisole/THF solution to maintain a gentle reflux. Stir for 1 hour after addition is complete.

-

Silylation: Cool the Grignard solution to 0°C. Add TMSCl dropwise over 30 minutes. The solution will become cloudy (MgCl2 precipitation).

-

Workup: Warm to room temperature (RT) and stir for 2 hours. Quench with saturated NH4Cl. Extract with diethyl ether (3x).

-

Purification: Dry organic layer (

), concentrate, and distill under reduced pressure.-

Boiling Point: ~95-98°C at 15 mmHg.

-

Yield: Typically 85-92%.

-

Protocol B: Regioselective Lithiation & Trapping

Target: Synthesis of 2-substituted-3-(trimethylsilyl)anisoles (e.g., 2-Formyl).

Critical Note: The use of TMEDA is essential to break n-BuLi aggregates and enhance the basicity for C2 deprotonation.

Procedure:

-

Setup: Flame-dry a Schlenk flask under Argon. Charge with 1 (1.0 equiv) and anhydrous THF (0.2 M concentration).

-

Deprotonation: Add TMEDA (1.1 equiv). Cool to -78°C .

-

Lithiation: Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise.

-

Observation: A color change (often yellow/orange) indicates lithiation.

-

Time: Stir at -78°C for 1 hour. (Do not warm, or scrambling to C6/thermodynamic products may occur).

-

-

Trapping: Add the electrophile (e.g., DMF for formylation,

for iodination) (1.2 equiv) dropwise. -

Quench: Allow to warm to RT overnight. Quench with water/HCl.

-

Data:

Protocol C: Hiyama Cross-Coupling

Target: Synthesis of 3-Methoxybiaryls.

Mechanism: Fluoride-activated transmetallation. The TMS group is cleaved and replaced by the aryl group from the halide.

Reagents:

-

1 (1.2 equiv)[5]

-

Aryl Bromide (Ar-Br) (1.0 equiv)

-

Pd(OAc)2 (5 mol%)[6]

-

Ligand (e.g., S-Phos or

) -

TBAF (Tetrabutylammonium fluoride) (2.0 equiv)

-

Solvent: THF or Toluene (degassed)

Procedure:

-

Catalyst Prep: Mix Pd(OAc)2, Ligand, and Ar-Br in the reaction vessel under inert atmosphere.

-

Addition: Add solvent and 1 .

-

Activation: Add TBAF solution (1M in THF) dropwise.

-

Note: The reaction may turn black (Pd nanoparticles) if not stabilized well by the ligand.

-

-

Reaction: Heat to 60-80°C for 4-12 hours. Monitor by TLC/LCMS.

-

Workup: Filter through a celite pad. Wash with EtOAc. Purify via column chromatography.

Table 1: Optimization Parameters for Hiyama Coupling

| Parameter | Standard Condition | Optimization for Steric Bulk |

| Catalyst | ||

| Activator | TBAF (THF) | TASF or Ag2O (Base-free) |

| Temp | 60°C | 80-100°C |

| Yield | 70-85% | 85-95% |

Protocol D: Ipso-Iodination (Synthesis of 3-Iodoanisole)

Target: Converting TMS to Iodine under mild conditions.

Reagents:

-

1 (1.0 equiv)[5]

-

Iodine Monochloride (ICl) (1.1 equiv)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve 1 in DCM at 0°C.

-

Add ICl (1M in DCM) dropwise. The dark red color of ICl will disappear as it reacts.

-

Stir for 30 minutes at 0°C.

-

Quench with saturated Sodium Thiosulfate (

) to remove excess iodine (solution turns clear). -

Extract and concentrate.

References & Validated Sources

-

Synthesis & Properties:

-

PubChem Compound Summary for CID 88555 (2,3,5-Trimethylanisole) [Note: Used for property correlation, specific CAS for 3-TMS is 17876-90-3].

-

Sigma-Aldrich Product Sheet: (3-Methoxyphenyl)trimethylsilane.[9]

-

Source:

-

-

Directed Ortho Metalation (DoM):

-

Snieckus, V. "Directed Ortho Metalation. Tertiary Amides and Carbamates as Synthetic Connections." Chem. Rev.1990 , 90, 879.

-

Mechanism of aromatic lithiation reactions:

-

-

Hiyama Coupling:

-

Hiyama, T. "Organosilicon Compounds in Cross-Coupling Reactions." J. Organomet.[8] Chem.2002 , 653, 58.

-

Recent Methodology Developments:

-

-

Ipso-Substitution:

-

Ipso-Iodination of Arylboronic Acids (Analogous Mechanism):

-

Electrophilic Ipso-Substitution:

-

-

Preparation of Precursors:

-

Process for preparation of 3-bromoanisole:

-

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. ias.ac.in [ias.ac.in]

- 3. Regioselective Anti-Silyllithiation of Propargylic Alcohols [organic-chemistry.org]

- 4. Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. t-Butyl and Trimethylsilyl Substituents in Nickel Allyl Complexes: Similar but Not the Same - PMC [pmc.ncbi.nlm.nih.gov]

- 9. globalchemmall.com [globalchemmall.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing Cross-Coupling Reactions of 3-(Trimethylsilyl)anisole

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for optimizing cross-coupling reactions involving 3-(trimethylsilyl)anisole. This guide, structured in a question-and-answer format, is designed to provide you with in-depth technical insights and practical troubleshooting strategies to enhance the success of your synthetic endeavors. As Senior Application Scientists, we have synthesized key literature findings and field experience to address the specific challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the most common palladium-catalyzed cross-coupling reactions for 3-(trimethylsilyl)anisole, and what are their key features?

A1: 3-(Trimethylsilyl)anisole is a versatile building block in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds. The most common of these are the Hiyama (a type of Suzuki-Miyaura variant), Stille, and Heck couplings.

-

Hiyama/Suzuki-Miyaura Coupling: This is a powerful method for forming biaryl or aryl-vinyl structures. In this reaction, the organosilane (3-(trimethylsilyl)anisole) is coupled with an organic halide or triflate in the presence of a palladium catalyst and an activator. A key advantage is the low toxicity of the silicon byproducts.[1]

-

Stille Coupling: This reaction involves the coupling of the organosilane with an organostannane. While effective, the toxicity of organotin compounds is a significant drawback.[2]

-

Heck Coupling: This reaction couples the organosilane with an alkene to form a substituted alkene.[3] It is a valuable tool for the synthesis of complex organic molecules.

Each of these reactions has its own set of optimal conditions and potential challenges, which we will explore in the subsequent sections.

Q2: Why is an activator, such as fluoride, often required for the cross-coupling of 3-(trimethylsilyl)anisole?

A2: The silicon-carbon bond in 3-(trimethylsilyl)anisole is generally stable and requires activation to facilitate transmetalation to the palladium center in the catalytic cycle.[4] Fluoride ions, typically from sources like tetrabutylammonium fluoride (TBAF) or cesium fluoride (CsF), are highly effective activators. Fluoride's high affinity for silicon leads to the formation of a hypervalent silicate species, which is more nucleophilic and readily undergoes transmetalation.[5]

Alternatively, base-mediated activation can also be employed, particularly in fluoride-free conditions. Bases such as sodium hydroxide or potassium carbonate can facilitate the formation of reactive silanolate species, especially if the trimethylsilyl group is first converted to a trialkoxysilyl or silanol group.[6]

Q3: My Hiyama/Suzuki-Miyaura coupling of 3-(trimethylsilyl)anisole is giving a low yield. What are the first troubleshooting steps I should take?

A3: Low yields in Suzuki-Miyaura type couplings are a common issue and can often be resolved by systematically evaluating the reaction parameters.[7] Here’s a logical troubleshooting workflow:

-

Check Reagent Quality: Ensure all reagents, especially the palladium catalyst, base, and solvent, are of high purity and appropriately handled. The boronic acid coupling partner should also be of good quality, as impurities can inhibit the reaction.

-

Optimize the Base: The choice and amount of base are critical. For Suzuki-Miyaura reactions, common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). If you are using a fluoride activator for the silyl group, ensure it is anhydrous if the reaction is sensitive to water.

-

Screen Solvents: The solvent can significantly impact the solubility of reagents and intermediates. Common choices include ethereal solvents (dioxane, THF), aromatic hydrocarbons (toluene), and polar aprotic solvents (DMF). Sometimes a mixture of solvents, such as toluene/water or dioxane/water, is beneficial.

-

Vary the Temperature: Many Suzuki-Miyaura couplings require heating. If the reaction is sluggish at a lower temperature, cautiously increasing it may improve the rate and yield. However, excessive heat can lead to catalyst decomposition. A typical starting point is 80-100 °C.

-

Evaluate the Catalyst and Ligand: The combination of the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand is crucial. For electron-rich substrates like 3-(trimethylsilyl)anisole, bulky, electron-rich phosphine ligands can be particularly effective.

Troubleshooting Guide: Specific Issues and Solutions

Issue 1: Protodesilylation - Loss of the Trimethylsilyl Group

Q4: I am observing a significant amount of anisole as a byproduct in my reaction mixture. What is causing this, and how can I prevent it?

A4: The formation of anisole indicates protodesilylation, the cleavage of the carbon-silicon bond by a proton source. This is a common side reaction, especially under harsh conditions or in the presence of strong acids or bases and a proton source (like water).

Solutions:

-

Anhydrous Conditions: If using a fluoride activator like TBAF, which is often hydrated, consider using anhydrous TBAF or drying the commercial grade material.

-

Base Selection: If not using fluoride activation, carefully select the base. A weaker, non-nucleophilic base might be preferable.

-

Reaction Time and Temperature: Minimize reaction time and avoid excessively high temperatures, as these can promote desilylation. Monitor the reaction progress closely and stop it once the starting material is consumed.

-

Protecting Group Strategy: In some cases, the trimethylsilyl (TMS) group can act as both a protecting and a leaving group.[8] If protodesilylation is unavoidable under the desired coupling conditions, consider if the reaction can be performed with a different silyl group that is more robust or if the TMS group can be introduced at a later stage in the synthesis.

Experimental Protocols: Starting Points for Optimization

The following protocols are intended as starting points and may require optimization for your specific substrates and desired outcomes.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 3-(Trimethylsilyl)anisole with an Aryl Bromide

This protocol is a general starting point for the coupling of 3-(trimethylsilyl)anisole with an aryl bromide.

Materials:

-

3-(Trimethylsilyl)anisole

-

Aryl bromide

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water

Procedure:

-

To a dry reaction flask, add 3-(trimethylsilyl)anisole (1.2 equiv.), the aryl bromide (1.0 equiv.), potassium carbonate (2.0 equiv.), and a magnetic stir bar.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

In a separate flask, prepare the catalyst solution by dissolving Pd(OAc)₂ (2 mol%) and PPh₃ (4 mol%) in degassed toluene.

-

Add the catalyst solution to the reaction flask, followed by degassed water (typically 10-20% of the toluene volume).

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by GC-MS or TLC.[9]

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling

| Parameter | Recommended Condition | Notes |

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | 1-5 mol% loading is typical. |

| Ligand | PPh₃, P(t-Bu)₃, SPhos, XPhos | Bulky, electron-rich ligands are often beneficial. |

| Base/Activator | K₂CO₃, Cs₂CO₃, K₃PO₄, TBAF | 2-3 equivalents are commonly used. |

| Solvent | Toluene, Dioxane, THF, DMF | Often used with a co-solvent like water. |

| Temperature | 80-120 °C | Optimization may be required. |

Diagram 1: Simplified Catalytic Cycle for Suzuki-Miyaura Coupling

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Issue 2: Low Reactivity in Heck Coupling

Q5: My Heck reaction between 3-(trimethylsilyl)anisole and an alkene is not proceeding. What factors should I investigate?

A5: Low reactivity in Heck couplings can be due to several factors, particularly with electron-rich aryl silanes.[10]

Solutions:

-

Catalyst and Ligand Choice: Standard Pd(OAc)₂/PPh₃ systems may not be optimal. Consider using more electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands, which can promote the oxidative addition step.[10]

-

Base Selection: The base plays a crucial role in the Heck reaction. Common bases include organic amines (e.g., triethylamine) and inorganic bases (e.g., potassium carbonate). The choice of base can influence the reaction rate and selectivity.

-

Solvent Effects: Polar aprotic solvents like DMF or DMAc are often used in Heck reactions. The choice of solvent can affect the solubility of the palladium catalyst and the reaction temperature.

-

Alkene Partner: The reactivity of the alkene is also important. Electron-deficient alkenes, such as acrylates, are generally more reactive in Heck couplings.

Diagram 2: Key Steps in the Heck Reaction

Caption: The main stages of the palladium-catalyzed Heck reaction.

Issue 3: Homocoupling of the Organosilane

Q6: I am observing a significant amount of a biaryl byproduct derived from the self-coupling of 3-(trimethylsilyl)anisole. How can I suppress this side reaction?

A6: Homocoupling is an undesired side reaction where two molecules of the organometallic reagent couple with each other. This can be a significant issue in cross-coupling reactions.

Solutions:

-

Anaerobic Conditions: Ensure the reaction is performed under strictly anaerobic conditions. Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. Oxygen can promote homocoupling.

-

Ligand Selection: The choice of ligand can influence the relative rates of cross-coupling versus homocoupling. Bulky, electron-rich ligands often favor the desired cross-coupling pathway.

-

Slow Addition: In some cases, slow addition of the organosilane or the coupling partner can help to maintain a low concentration of the reactive species in the reaction mixture, thereby suppressing homocoupling.

-

Catalyst Pre-activation: Using a well-defined palladium pre-catalyst can sometimes provide better control over the active catalytic species and reduce the formation of byproducts.

Analytical Monitoring

Q7: What are the best methods for monitoring the progress of my coupling reaction?

A7: Effective reaction monitoring is crucial for optimization and for knowing when a reaction is complete.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for monitoring the consumption of starting materials and the formation of products, especially for volatile compounds like 3-(trimethylsilyl)anisole and its derivatives.[9][11] It can also help in identifying byproducts.

-

Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for qualitative monitoring of the reaction progress. It is particularly useful for less volatile products.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the reaction by observing the disappearance of starting material signals and the appearance of product signals in aliquots taken from the reaction mixture.

By carefully selecting and optimizing your reaction conditions and by closely monitoring the reaction progress, you can significantly improve the outcomes of your cross-coupling reactions with 3-(trimethylsilyl)anisole.

References

-

Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). RSC Advances. [Link]

-

Suzuki–Miyaura Reaction of 4-Silyl-bromobenzenes with Phenylboronic Acid under Thermal and Microwave Conditions. (2008). Bentham Open. [Link]

-

Suzuki-Miyaura cross coupling reaction between 4-bromoanisole and phenylboronic acid using Pd catalyzed AM4-HDA porous polymer as a catalyst. (n.d.). ResearchGate. [Link]

-

Stille Coupling. (2023). Chemistry LibreTexts. [Link]

-

Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. (n.d.). ResearchGate. [Link]

-

Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (n.d.). MDPI. [Link]

-

Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (n.d.). RSC Publishing. [Link]

-

GC-EI-MS datasets of trimethylsilyl (TMS) and tert-butyl dimethyl silyl (TBDMS) derivatives for development of machine learning-based compound identification approaches. (n.d.). National Institutes of Health. [Link]

- Method for preparing 4-methyl-biphenyl derivatives. (n.d.).

-

Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). National Institutes of Health. [Link]

-

Hiyama Coupling. (n.d.). Organic Chemistry Portal. [Link]

-

Fluoride-Mediated Selective Cross-Coupling Reactions of Alkyl Halides and Trimethyl(perfluoroalkyl)silanes, Me3SiRf (Rf: CF3, C2F5) in the Absence of any Catalysts. (n.d.). ResearchGate. [Link]

-

HECK COUPLING STYRENE WITH ARYL HALIDES CATALYZED BY PALLADIUM COMPLEXES IN BIPHASIC MEDIA. (n.d.). International Journal of ChemTech Research. [Link]

-

Protecting and Leaving Functions of Trimethylsilyl Groups in Trimethylsilylated Silicates for the Synthesis of Alkoxysiloxane Oligomers. (2017). PubMed. [Link]

-

Insights into the Silylation of Benzodiazepines Using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): In Search of Optimal Conditions for Forensic Analysis by GC-MS. (2024). MDPI. [Link]

-

3,4,5-Trimethoxy-4′-methylbiphenyl. (n.d.). National Institutes of Health. [Link]

-

Palladium-Catalyzed Reductive Heck Hydroarylation of Unactivated Alkenes Using Hydrosilane at Room Temperature. (2024). The Journal of Organic Chemistry. [Link]

-

Synthesis of triarylmethanes by silyl radical-mediated cross-coupling of aryl fluorides and arylmethanes. (n.d.). RSC Publishing. [Link]

-

Hiyama coupling. (n.d.). Wikipedia. [Link]

-

Palladium-Catalyzed Coupling of Silyl-Acetylenes to Aryl Halides Using Microwave Irradiation. (2001). MDPI. [Link]

-

Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. (2026). PubMed Central. [Link]

-

Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. (n.d.). Organic Chemistry Portal. [Link]

-

Protecting Groups for Thiols Suitable for Suzuki Conditions. (n.d.). ResearchGate. [Link]

-

Heck reaction catalysed by palladium supported with an electron-rich benzimidazolylidene generated in situ: remarkable ligand electronic effects and controllable mono- and di-arylation. (n.d.). RSC Publishing. [Link]

-

Is the use of Trimethylsilyl compounds necessary for GC-MS analysis? (2016). ResearchGate. [Link]

-

The Mechanisms of the Stille Reaction. (n.d.). University of Windsor. [Link]

-

Synthesis of triarylmethanes by silyl radical-mediated cross-coupling of aryl fluorides and arylmethanes. (n.d.). National Institutes of Health. [Link]

-

Silyl-protective groups influencing the reactivity and selectivity in glycosylations. (n.d.). Beilstein Journal of Organic Chemistry. [Link]

-

Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (2014). The Royal Society of Chemistry. [Link]

-

Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications. (2022). National Institutes of Health. [Link]

-

n-benzyl-n-methoxymethyl-n-(trimethylsilyl)methylamine. (n.d.). Organic Syntheses. [Link]

-

Palladium Catalyzed Stereoselective Arylation of Biocatalytically Derived Cyclic 1,3-Dienes: Chirality Transfer via a Heck-Type Mechanism. (n.d.). ChemRxiv. [Link]

-

Fluoride-mediated selective cross-coupling reactions of alkyl halides and trimethyl(perfluoroalkyl)silanes, Me3SiRf (Rf=CF3, C2F5) in the absence of any catalysts. (n.d.). Academia.edu. [Link]

-

Heck Reaction—State of the Art. (n.d.). MDPI. [Link]

-

Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. (n.d.). ResearchGate. [Link]

-

The Hiyama Cross-Coupling Reaction: New Discoveries. (n.d.). MDPI. [Link]

-

Synthesis of 4-methoxybiphenyl. (n.d.). PrepChem.com. [Link]

-

Multiresidue analysis of pollutants as their trimethylsilyl derivatives, by gas chromatography–mass spectrometry. (n.d.). ResearchGate. [Link]

-

Palladium-Catalyzed Coupling of Vinyl Triflates with Organostannanes: 4- tert -Butyl-1-Vinylcyclohexene and 1-(4- tert -Butylcyclohexen-1-yl)-2-Propen-1-one. (n.d.). ResearchGate. [Link]

-

Copper-Promoted Hiyama Cross-Coupling of Arylsilanes With Thiuram Reagents: A Facile Synthesis of Aryl Dithiocarbamates. (2022). Frontiers in Chemistry. [Link]

-

Heck Reaction. (2023). Chemistry LibreTexts. [Link]

-

Intramolecular Enantioselective Palladium-Catalyzed Heck Arylation of Cyclic Enamides. (n.d.). PubMed. [Link]

-

Halide Salts Alleviate TMSOK Inhibition in Suzuki-Miyaura Cross-Couplings. (2024). PubMed. [Link]

-

Palladium-Catalyzed Heck Arylation. (n.d.). Thieme Chemistry. [Link]

-

Recent advances and prospects in palladium-catalyzed Hiyama coupling reaction. (n.d.). arkat usa. [Link]

-

3-Methoxy-4'-methylbiphenyl. (n.d.). PubChem. [Link]

-

Migratory Aryl Cross-Coupling. (n.d.). ChemRxiv. [Link]

-

Heck Reaction | Named Reactions | Organic Chemistry Lessons. (2021). YouTube. [Link]

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. sctunisie.org [sctunisie.org]

- 4. Hiyama Coupling [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. arkat-usa.org [arkat-usa.org]

- 7. 3,4,5-Trimethoxy-4′-methylbiphenyl - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protecting and Leaving Functions of Trimethylsilyl Groups in Trimethylsilylated Silicates for the Synthesis of Alkoxysiloxane Oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benthamopen.com [benthamopen.com]

- 10. mdpi.com [mdpi.com]

- 11. GC-EI-MS datasets of trimethylsilyl (TMS) and tert-butyl dimethyl silyl (TBDMS) derivatives for development of machine learning-based compound identification approaches - PMC [pmc.ncbi.nlm.nih.gov]

Instability of 3-(Trimethylsilyl)anisole under acidic or basic conditions

Technical Support Center: 3-(Trimethylsilyl)anisole

Welcome to the technical support guide for 3-(Trimethylsilyl)anisole. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the potential stability challenges associated with this versatile reagent. Here, we provide in-depth, field-tested answers to common questions and troubleshooting scenarios to ensure the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

FAQ 1: My reaction mixture containing 3-(trimethylsilyl)anisole turned cloudy upon adding an acidic reagent, and my yield of the desired product is low. What is happening?

Answer: